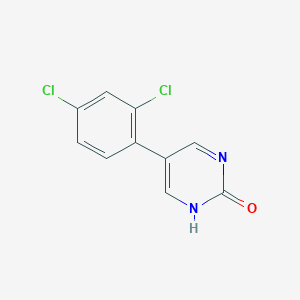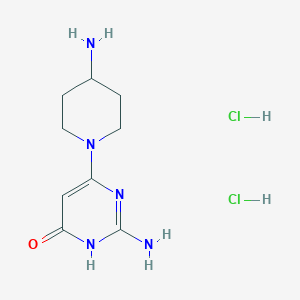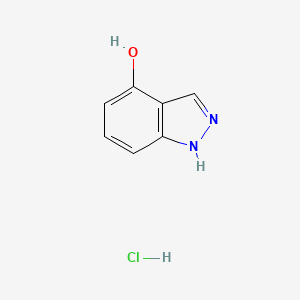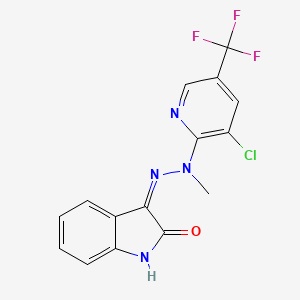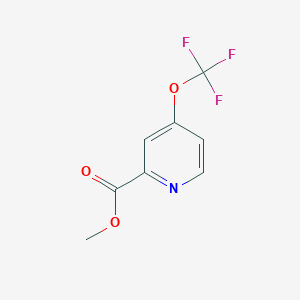
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (MTP) is a compound of interest due to its various applications in the scientific research field. MTP has been found to have a range of properties that make it an attractive choice for many different applications. In
科学研究应用
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to be a useful compound in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including heterocyclic compounds, pyridines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes.
作用机制
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to act as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. It has been found to bind to the enzyme and block its activity, thus inhibiting DNA replication. Additionally, this compound has been found to inhibit the activity of other enzymes, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have neuroprotective effects, as well as to be effective in the treatment of a range of conditions, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
实验室实验的优点和局限性
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to have a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it has been found to be relatively insoluble in water, which can be a limitation for certain experiments.
未来方向
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has a number of potential future applications in the scientific research field. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. Additionally, it could be used in the development of new treatments for a range of diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it could be used in the development of new diagnostic tools and in the development of new imaging techniques. Finally, it could be used in the development of new materials and in the development of new catalysts.
合成方法
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is synthesized from the reaction of 4-fluoro-3-nitropyridine and trifluoroacetic anhydride in dichloromethane. This reaction results in the formation of a trifluoromethoxy pyridine carboxylate, which can then be methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a colorless solid which is then purified by recrystallization.
属性
IUPAC Name |
methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLYZBRGXRVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

